Salvianolic acid D

Pharmacokinetics Transporter biology ADME

Salvianolic acid D (SalD, 418.35 Da) is the only Danshen phenolic acid occupying the critical intermediate molecular-weight window (350–450 Da) that engages both OATP1B1/1B3/OAT2-mediated hepatic and OAT1/OAT2-mediated renal elimination. Unlike larger salvianolic acids (e.g., SalB >500 Da, restricted to hepatic OATP) or smaller ones (e.g., tanshinol <200 Da, renal OAT-only), SalD serves as the definitive probe for dual-organ transporter phenotyping, cardiovascular pharmacology, and bioavailability optimization studies. Don't confound your experiments — use the correct tool compound.

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
CAS No. 142998-47-8
Cat. No. B610670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid D
CAS142998-47-8
SynonymsSalvianolic acid D; 
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O
InChIInChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1
InChIKeyKFCMFABBVSIHTB-WUTVXBCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic acid D (CAS 142998-47-8): A Mid-Molecular-Weight Phenolic Acid with Distinct Disposition and Cardiovascular Protective Profile


Salvianolic acid D (SalD) is a polyphenolic depside isolated from Salvia miltiorrhiza (Danshen), belonging to the salvianolic acid family of water-soluble phenolic acids [1]. With a molecular weight of 418.35 Da and chemical formula C₂₀H₁₈O₁₀, SalD occupies the intermediate molecular-weight range (350–450 Da) among Danshen phenolic acids, a structural feature that dictates its unique transporter-mediated elimination pathway distinct from both smaller and larger salvianolic acid congeners [2]. The compound has been characterized for potential antiplatelet activity and demonstrates measurable cardiovascular protective effects in hypertensive models, positioning it as a targeted research reagent for studies requiring specific molecular-weight-dependent disposition behavior [3][4].

Why Salvianolic Acid D Cannot Be Interchanged with Other Salvianolic Acids in Disposition-Sensitive Applications


Salvianolic acids exhibit molecular-weight-dependent systemic elimination pathways that render generic substitution scientifically unsound for studies investigating pharmacokinetic behavior, transporter interactions, or tissue-specific accumulation. Rosmarinic acid and salvianolic acid D (350–450 Da) undergo dual hepatic and renal elimination initiated by OATP1B1/OATP1B3/OAT2-mediated hepatic uptake and OAT1/OAT2-mediated renal uptake, whereas larger species such as lithospermic acid and salvianolic acid B (>500 Da) are eliminated exclusively via OATP1B1/OATP1B3-mediated hepatic uptake, and smaller species such as protocatechuic acid and tanshinol (<200 Da) rely primarily on OAT1/OAT2-mediated renal uptake [1][2]. Consequently, substituting SalD with SalB or SalA in studies evaluating transporter-mediated drug disposition, bioavailability optimization, or organ-specific exposure profiles introduces a confounding variable: the compound's molecular weight class fundamentally alters the transporter repertoire and elimination kinetics involved. This mechanistic distinction is particularly critical for in vivo pharmacokinetic studies, formulation development, and investigations of cardiovascular-targeted delivery, where the choice of salvianolic acid species directly impacts experimental interpretability and translational relevance.

Salvianolic Acid D Quantitative Differentiation Evidence: Direct and Cross-Study Comparisons


Molecular-Weight-Dependent Transporter-Mediated Elimination: SalD Distinct from SalB and Smaller Phenolic Acids

Salvianolic acid D, with a molecular weight of 418.35 Da (350–450 Da range), undergoes systemic elimination initiated by both OATP1B1/OATP1B3/OAT2-mediated hepatic uptake and OAT1/OAT2-mediated renal uptake, representing a dual-route elimination profile. In contrast, larger salvianolic acids such as lithospermic acid and salvianolic acid B (both >500 Da) are eliminated exclusively via OATP1B1/OATP1B3-mediated hepatic uptake, while smaller species such as protocatechuic acid and tanshinol (<200 Da) rely primarily on OAT1/OAT2-mediated renal uptake [1]. This molecular-weight-dependent transporter selectivity was established through systematic screening of human hepatic and renal transporters using liquid chromatography/mass spectrometry [1].

Pharmacokinetics Transporter biology ADME Drug disposition

Oral Bioavailability in Rats: SalD Demonstrates Quantifiable But Limited Systemic Exposure

In a rat pharmacokinetic study using a validated LC-MS method, salvianolic acid D exhibited an oral bioavailability of 4.159% ± 0.517% following 4 mg/kg oral administration, with a peak plasma concentration (Cmax) of 333.08 ± 61.21 μg/L and AUC0−t of 8,201.740 ± 4,711.961 μg/L·h [1]. By comparison, salvianolic acid B has been reported with oral bioavailability of approximately 3.9% in rats [2]. The plasma concentrations at 2 minutes post-intravenous administration (C2min) were 5,756.06 ± 719.61, 11,073.01 ± 1,783.46, and 21,077.58 ± 5,581.97 μg/L for 0.25, 0.5, and 1 mg/kg doses respectively, demonstrating dose-proportional exposure [1].

Pharmacokinetics Oral bioavailability Preclinical ADME LC-MS bioanalysis

Cardioprotective Efficacy in Spontaneously Hypertensive Rats: SalD Attenuates Cardiac Hypertrophy and Improves Function via Ras/PI3K-AKT Pathways

In spontaneously hypertensive rats (SHR), a validated cardiac remodeling model, salvianolic acid D treatment significantly improved cardiac function and attenuated cardiac hypertrophy [1]. The study further demonstrated that SalD impaired mitochondrial structural abnormalities and restored the energy charge of angiotensin II-managed cardiomyocytes. Bioinformatics analysis validated by western blot and PCR revealed that SalD modulates the Ras signaling pathway (inhibition) and PI3K/AKT signaling pathway (activation) [1]. By comparison, salvianolic acid B has been shown to protect against myocardial ischemia-reperfusion injury primarily via antioxidant and anti-inflammatory mechanisms, while salvianolic acid A exerts cardioprotection largely through MMP-9 inhibition and antioxidant activity [2].

Cardiovascular pharmacology Heart failure Hypertension Mitochondrial function

Chemical Stability and Storage Parameters: Lyophilized Form Stable for 36 Months at -20°C

Salvianolic acid D, when stored in lyophilized (powder) form at -20°C under desiccated conditions, demonstrates stability for 36 months [1]. In solution form, storage at -20°C is recommended with use within 3 months to prevent potency loss, and aliquoting is advised to avoid multiple freeze-thaw cycles [1]. This stability profile is consistent with other salvianolic acids, which typically require similar storage conditions due to the polyphenolic structure susceptible to oxidation, though specific long-term stability data for SalA and SalB are less systematically reported in vendor documentation.

Compound stability Storage conditions Quality control Reagent handling

Antioxidant Activity Profile: DPPH Radical Scavenging IC50 of 2.94 μg/mL with Selective Weak Xanthine Oxidase Inhibition

Salvianolic acid D exhibited DPPH radical scavenging activity with an IC50 of 2.94 μg/mL [1]. In the same study, xanthine oxidase inhibitory activity was reported as >200 μg/mL, indicating that SalD acts primarily as a direct free radical scavenger rather than an enzyme inhibitor in this system [1]. By comparison, salvianolic acid B showed a lower DPPH IC50 of 0.86 μg/mL (approximately 3.4-fold more potent) and measurable xanthine oxidase inhibition (59.7 ± 3.9 μg/mL), while rosmarinic acid demonstrated DPPH IC50 of 1.44 μg/mL [1].

Antioxidant assays Free radical scavenging DPPH Xanthine oxidase

Salvianolic Acid D Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Transporter-Mediated Drug Disposition Studies Requiring Dual Hepatic-Renal Elimination

Salvianolic acid D is ideally suited for experiments investigating OATP1B1/OATP1B3/OAT2-mediated hepatic uptake combined with OAT1/OAT2-mediated renal uptake. Its intermediate molecular weight (418.35 Da) uniquely positions it among Danshen phenolic acids to engage both elimination pathways, whereas larger salvianolic acids (e.g., SalB >500 Da) are restricted to hepatic OATP-mediated uptake and smaller ones (e.g., tanshinol <200 Da) to renal OAT-mediated uptake [1]. This makes SalD the preferred probe compound for dual-organ clearance studies and transporter phenotyping assays.

Hypertensive Heart Failure Models Targeting Ras and PI3K-AKT Signaling Pathways

For preclinical cardiovascular research focused on hypertensive cardiac remodeling and heart failure, SalD provides a validated tool compound with demonstrated efficacy in spontaneously hypertensive rats [1]. The compound's specific modulation of Ras pathway inhibition and PI3K-AKT pathway activation, coupled with mitochondrial structural restoration in cardiomyocytes, distinguishes it mechanistically from antioxidant-dominant salvianolic acids and supports its use in pathway-specific cardiovascular pharmacology studies.

Antioxidant Studies Requiring Clean Radical-Scavenging Activity Without Xanthine Oxidase Interference

In oxidative stress assays where direct free radical scavenging must be measured without confounding enzyme inhibition, SalD (DPPH IC50 2.94 μg/mL; xanthine oxidase IC50 >200 μg/mL) offers a cleaner pharmacological profile than SalB (DPPH IC50 0.86 μg/mL; xanthine oxidase IC50 59.7 μg/mL) [1]. Researchers seeking to isolate radical-scavenging effects from enzyme-modulatory activities should select SalD for these experimental designs.

Pharmacokinetic Studies Evaluating Formulation Strategies for Low-Bioavailability Phenolic Acids

SalD's well-characterized oral bioavailability of 4.159% ± 0.517% in rats [1] makes it an excellent model compound for developing and validating delivery-enhancing formulations (e.g., nanoparticles, liposomes, absorption enhancers) intended to improve systemic exposure of poorly bioavailable phenolic acids. The established LC-MS bioanalytical method with validated linearity (3.3–666.7 ng/mL) and precision (RSD ≤7.69%) [1] facilitates reproducible pharmacokinetic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvianolic acid D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.